Vornorexant hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vornorexant hydrate, also known by its developmental code names ORN-0829 and TS-142, is an orexin antagonist medication under development for the treatment of insomnia and sleep apnea . It is a dual orexin OX1 and OX2 receptor antagonist (DORA) and is taken by mouth . The compound is designed to have a short half-life and duration to reduce next-day side effects like somnolence .
Preparation Methods
The preparation of Vornorexant hydrate involves synthetic routes that include the formation of the oxazinane ring and the incorporation of the pyrazole and triazole moieties . The industrial production methods are currently under development by Taisho Pharmaceutical . Specific reaction conditions and detailed synthetic routes are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Vornorexant hydrate undergoes several types of chemical reactions, primarily involving oxidation . The major circulating components in metabolic studies were the cleaved metabolites M10 and M12 in rats, and the unchanged form in dogs . Common reagents and conditions used in these reactions include human hepatocytes for in vitro metabolism studies .
Scientific Research Applications
Vornorexant hydrate is primarily being researched for its applications in treating insomnia and sleep apnea . It has demonstrated sleep-inducing and sleep-maintenance effects in both pre-clinical and clinical studies . The compound’s pharmacokinetics, pharmacodynamics, and safety profile have been extensively studied in healthy Japanese participants
Mechanism of Action
Vornorexant hydrate exerts its effects by antagonizing the orexin receptors OX1 and OX2 . The orexin system plays a crucial role in regulating wakefulness and arousal. By blocking these receptors, this compound promotes sleep and reduces wakefulness . The main clearance mechanism of this compound is metabolism via multiple pathways by oxidation .
Comparison with Similar Compounds
Vornorexant hydrate is similar to other dual orexin receptor antagonists (DORAs) such as Seltorexant . this compound is unique in its design to have a short half-life and duration, reducing next-day side effects like somnolence . Other similar compounds include investigational sleep drugs that target the orexin system .
Properties
Molecular Formula |
C23H24FN7O3 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate |
InChI |
InChI=1S/C23H22FN7O2.H2O/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19;/h3-9,11,13-14,22H,2,10,12,15H2,1H3;1H2/t22-;/m0./s1 |
InChI Key |
UFULGSDLQZYMCH-FTBISJDPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.